molecular formula C24H31FO6 B1670326 Dexamethasone acetate CAS No. 1177-87-3

Dexamethasone acetate

Cat. No. B1670326
CAS RN: 1177-87-3
M. Wt: 434.5 g/mol
InChI Key: AKUJBENLRBOFTD-RPRRAYFGSA-N
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Description

Dexamethasone Acetate is a glucocorticosteroid that is used to treat many different inflammatory conditions such as allergic disorders and skin conditions . It is also used to treat ulcerative colitis, arthritis, lupus, psoriasis, and breathing disorders . Dexamethasone Acetate is a common component of ointments, creams, lotions, aerosols, and microemulsions .


Synthesis Analysis

Dexamethasone Acetate can be synthesized using various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry . In one study, nanocrystals of Dexamethasone Acetate were synthesized by a high-pressure homogenizer (HPH) method in surfactant poloxamer 188 (P188) solid dispersion .


Molecular Structure Analysis

The molecular structure of Dexamethasone Acetate is similar to other corticosteroids such as hydrocortisone and prednisolone . The 3D and 2D structures of Dexamethasone Acetate can be found in various scientific literature .


Chemical Reactions Analysis

Dexamethasone Acetate is known to be susceptible to hydrolysis and oxidation under certain conditions . A high-performance liquid chromatographic method has been developed for the quantitative determination of Dexamethasone Acetate in pharmaceutical formulations .

Scientific Research Applications

Asthma Management in Children

Dexamethasone Acetate has been examined for its efficacy in managing asthma exacerbations in young children. A study found that a single intramuscular dose of Dexamethasone Acetate was as effective as a five-day course of oral prednisone for treating mild to moderate asthma exacerbations, suggesting a potential for more convenient dosing regimens without compromising effectiveness (Gries et al., 2000).

Postoperative Pain Control

In pediatric orchiopexy, a combination of dexamethasone with caudal block significantly reduced postoperative analgesia requirements, showcasing dexamethasone's potential in enhancing post-surgical recovery and comfort (Hong et al., 2010).

Fetal Development Impact

Research into the impact of dexamethasone on fetal development has provided insights into its safety and implications. One study found that prenatal exposure to dexamethasone did not adversely affect the motor and cognitive development of children, indicating its potential safety when used during pregnancy for specific conditions (Meyer-Bahlburg et al., 2004).

Neuroprotection After Spinal Cord Injury

Dexamethasone Acetate's neuroprotective effects have been explored in spinal cord injury models. A study utilizing DA-loaded polymeric micelles demonstrated enhanced neuroprotective activity, suggesting a novel approach to improving outcomes in spinal cord injury therapy (Wang et al., 2017).

Effects on Sleep and Fatigue in Pediatric Leukemia

The impact of dexamethasone on sleep and fatigue among pediatric patients with acute lymphoblastic leukemia highlights its influence on quality of life aspects in long-term treatments, pointing to the need for balanced therapeutic strategies (Hinds et al., 2007).

Safety And Hazards

Dexamethasone Acetate can cause an allergic skin reaction and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Dexamethasone Acetate has been used in the treatment of COVID-19, and research is ongoing to develop efficient Dexamethasone-loaded nanoformulations that ameliorate adverse disease effects . There is also interest in developing Dexamethasone nanoparticles that have different polymorphic forms in their physical composition .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUJBENLRBOFTD-RPRRAYFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022901
Record name Dexamethasone acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone acetate

CAS RN

1177-87-3
Record name Dexamethasone acetate
Source CAS Common Chemistry
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Record name Dexamethasone acetate
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Record name Dexamethasone acetate
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Record name DEXAMETHASONE ACETATE
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Record name Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11.beta.,16.alpha.)-
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Record name Dexamethasone acetate
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Record name Dexamethasone 21-acetate
Source European Chemicals Agency (ECHA)
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Record name DEXAMETHASONE ACETATE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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